molecular formula C13H20ClNO B1441144 3-(4-Propylphenoxy)pyrrolidine hydrochloride CAS No. 1220029-40-2

3-(4-Propylphenoxy)pyrrolidine hydrochloride

Cat. No. B1441144
CAS RN: 1220029-40-2
M. Wt: 241.76 g/mol
InChI Key: ACONUQCPRMHECB-UHFFFAOYSA-N
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Description

3-(4-Propylphenoxy)pyrrolidine hydrochloride is a chemical compound . It has a molecular weight of 255.78 g/mol. The compound is part of the pyrrolidine class, which is a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of “3-(4-Propylphenoxy)pyrrolidine hydrochloride”, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Treatment of Autoimmune Diseases

Derivatives of pyrrolidine, such as “3-(4-Propylphenoxy)pyrrolidine hydrochloride”, have shown promise as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modulation of this pathway can lead to new therapeutic strategies .

Agonism in G-Protein-Coupled Receptors (GPCRs)

The pyrrolidine scaffold can influence the conformation of substituents, leading to compounds capable of showing full agonism in GPCRs. This is significant for the development of drugs targeting metabolic diseases and disorders associated with GPCRs .

Antioxidant and Anti-inflammatory Applications

Pyrrolidine alkaloids, which include derivatives of “3-(4-Propylphenoxy)pyrrolidine hydrochloride”, possess antioxidant and anti-inflammatory properties. These activities are crucial for the development of treatments for oxidative stress-related diseases and inflammatory conditions .

Antimicrobial and Antifungal Activities

The structural diversity of pyrrolidine alkaloids allows for significant antimicrobial and antifungal activities. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Neuropharmacological Effects

Pyrrolidine derivatives have been studied for their neuropharmacological effects, including potential treatments for neurotoxicity and neurodegenerative diseases. The ability to modulate neurological pathways offers a pathway for the development of novel neurotherapeutic agents .

Safety and Hazards

While specific safety data for 3-(4-Propylphenoxy)pyrrolidine hydrochloride was not found, general safety measures for handling pyrrolidine compounds include using them only in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the structural features of the compound .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, often as a result of their interactions with their targets . The downstream effects of these interactions can be diverse, ranging from changes in cellular metabolism to alterations in signal transduction .

Pharmacokinetics

The physicochemical properties of pyrrolidine alkaloids can influence their pharmacokinetic behavior . For instance, the presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its absorption and distribution

Result of Action

The effects of pyrrolidine alkaloids can be diverse, reflecting their interactions with a wide range of targets . These effects can include changes in cellular function, alterations in signal transduction, and modulation of enzymatic activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine alkaloids

properties

IUPAC Name

3-(4-propylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-3-11-4-6-12(7-5-11)15-13-8-9-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONUQCPRMHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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